molecular formula C14H12Cl3NO2S B7463439 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

Cat. No.: B7463439
M. Wt: 364.7 g/mol
InChI Key: DXERVECISWSEOG-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three chlorine atoms and a sulfonamide group attached to a benzene ring, along with a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide typically involves the chlorination of benzene derivatives followed by sulfonation and subsequent amide formation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The final step involves the reaction of the sulfonyl chloride intermediate with 3,5-dimethylaniline to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atoms and dimethylphenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trichlorobenzenesulfonyl chloride
  • 2,4,5-trichlorophenylsulfonamide
  • 3,5-dimethylbenzenesulfonamide

Uniqueness

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is unique due to the combination of its structural features, including the specific arrangement of chlorine atoms and the presence of a dimethylphenyl group

Properties

IUPAC Name

2,4,5-trichloro-N-(3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO2S/c1-8-3-9(2)5-10(4-8)18-21(19,20)14-7-12(16)11(15)6-13(14)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERVECISWSEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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